2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione
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Overview
Description
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl and dimethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into its pharmacological properties has shown promise in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The anthraquinone core can participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxyanthracene-9,10-dione: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but has a different core structure, leading to distinct chemical properties.
Ethyl 2-(bromomethyl)acrylate: Another bromomethyl-containing compound with different functional groups and applications.
Uniqueness
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is unique due to the combination of the bromomethyl and dimethoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts specific reactivity and properties, making it valuable for various scientific and industrial applications.
Biological Activity
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is a synthetic compound belonging to the anthracene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromomethyl group attached to an anthracene-9,10-dione core, which contributes to its chemical reactivity and biological properties. The presence of the bromomethyl group allows for nucleophilic substitutions, making it a versatile building block in organic synthesis.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, particularly in cancer research. Its potential anticancer properties have been a focal point in recent studies.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that may disrupt normal cellular functions.
- Redox Activity : The anthracene-9,10-dione moiety can participate in redox reactions, influencing cellular oxidative stress levels.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:
- A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
- Another investigation highlighted its effectiveness in inhibiting the proliferation of breast cancer cells by interfering with cell cycle progression and inducing G2/M phase arrest .
Case Studies
-
Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics.
Cell Line IC50 (µM) Mechanism MCF-7 5.2 Apoptosis induction HeLa 6.8 Cell cycle arrest - In Vivo Studies : In animal models, treatment with the compound led to reduced tumor growth in xenograft models compared to controls. Histological analysis revealed increased apoptosis within treated tumors .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione under controlled conditions. Derivatives synthesized from this compound have been shown to enhance biological activity through structural modifications.
Table: Comparison of Derivatives
Compound Name | Biological Activity | Notable Findings |
---|---|---|
3-(Bromomethyl)-1,8-Dihydroxyanthracene-9,10-Dione | Antitumor activity | Effective against multiple cancer types |
2-(Dibromomethyl)-1,4-Dimethoxyanthracene-9,10-Dione | Enhanced cytotoxicity | Higher potency than monobrominated forms |
Properties
CAS No. |
63965-48-0 |
---|---|
Molecular Formula |
C17H13BrO4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13BrO4/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-7H,8H2,1-2H3 |
InChI Key |
NEQIDXAYEVNNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CBr)OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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